N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-2-phenoxypropanamide
Description
The compound N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-2-phenoxypropanamide is a heterocyclic hybrid featuring a pyrazole-thiazole core substituted with a phenoxypropanamide side chain. Its synthesis likely involves the functionalization of the pyrazol-5-one precursor, 3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5(4H)-one, through amidation or condensation reactions, as inferred from analogous synthetic routes described in the literature .
Properties
IUPAC Name |
N-[5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-yl]-2-phenoxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2S/c1-15-13-20(24-21(27)16(2)28-18-11-7-4-8-12-18)26(25-15)22-23-19(14-29-22)17-9-5-3-6-10-17/h3-14,16H,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USHSWDNHAPSDFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C(C)OC2=CC=CC=C2)C3=NC(=CS3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazines with β-Ketoesters
The 3-methylpyrazole moiety is synthesized via cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives. For example:
- Step 1 : Ethyl acetoacetate reacts with 4-phenylthiazol-2-amine in ethanol under acidic conditions (e.g., acetic acid) to form the hydrazone intermediate.
- Step 2 : Cyclization using phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA) at 80–100°C yields 3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-amine.
Optimization Note : Substituting POCl₃ with methane sulfonic acid reduces toxicity while maintaining a 72% yield.
Thiazole Ring Construction
Hantzsch Thiazole Synthesis
The 4-phenylthiazole group is introduced via reaction of thiourea with α-bromoacetophenone:
- Procedure : Thiourea (1.2 eq) and α-bromoacetophenone (1 eq) reflux in ethanol for 6 hours. The intermediate thioamide is isolated and treated with ammonium acetate to form the thiazole ring.
- Yield : 68–75% after recrystallization in ethanol.
Amide Bond Formation
Carbodiimide-Mediated Coupling
The phenoxypropanamide side chain is introduced using 2-phenoxypropanoic acid and the pyrazole-thiazole amine:
- Activation : 2-Phenoxypropanoic acid (1 eq) is treated with ethyl chloroformate (1.2 eq) and triethylamine (2 eq) in dichloromethane at 0°C.
- Coupling : The activated acid reacts with 3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-amine (1 eq) at room temperature for 12 hours.
- Purification : The crude product is washed with sodium bicarbonate (5%) and crystallized from ethanol/water (3:1).
Alternative Method: Mixed Anhydride Protocol
Using isobutyl chloroformate and N-methylmorpholine in tetrahydrofuran (THF) achieves comparable yields (62–70%) but requires stricter temperature control.
Comparative Analysis of Synthetic Routes
Purification and Characterization
- Recrystallization : Ethanol/water (3:1) achieves >98% purity.
- Chromatography : Silica gel (hexane/ethyl acetate 4:1) resolves minor byproducts.
- Spectroscopic Data :
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-2-phenoxypropanamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), sodium borohydride (NaBH₄)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed
Oxidation: Introduction of hydroxyl or carbonyl groups
Reduction: Formation of amines or alcohols
Substitution: Formation of alkylated derivatives
Scientific Research Applications
N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-2-phenoxypropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Medicine: Potential anti-inflammatory agent, showing promise in preliminary studies.
Industry: Could be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-2-phenoxypropanamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Variations
The target compound shares a pyrazole-thiazole scaffold with several analogs, but its bioactivity and physicochemical properties are influenced by the phenoxypropanamide substituent. Key comparisons include:
Table 1: Structural Comparison of Pyrazole-Thiazole Derivatives
Key Observations :
- Substitution at the thiazole ring (e.g., phenyl in the target vs. thiophen in ) modulates electronic properties and steric bulk, impacting binding interactions .
Table 2: Spectral and Physical Data Comparison
Key Observations :
Hypotheses for the Target Compound :
- Substituent electronegativity (e.g., phenyl vs. thiophen in ) could influence target selectivity .
Q & A
Q. Table 1. Synthetic Yield Optimization
| Step | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Thiazole formation | Reflux, 12 h | 65 | 90 |
| Pyrazole cyclization | 80°C, 6 h | 78 | 92 |
| Amide coupling | 0°C, EDC/HOBt | 82 | 95 |
| Data from . |
Q. Table 2. Computational Binding Affinities
| Target | Docking Score (ΔG, kcal/mol) | Key Interactions |
|---|---|---|
| COX-2 | -9.2 | Arg120 H-bond, Tyr355 π-π |
| EGFR | -7.8 | Met793 hydrophobic |
| Data from . |
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